molecular formula C18H22FNO4S B2912656 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1797881-22-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2912656
CAS No.: 1797881-22-1
M. Wt: 367.44
InChI Key: XFVGXHZHTCPLLH-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic sulfonamide derivative of high interest in medicinal chemistry and pharmacological research. Compounds featuring methoxy-substituted benzene sulfonamide scaffolds are frequently investigated as potential therapeutic agents . Specifically, methoxy-substituted sulfonamides have shown promise in preclinical studies for their antitumor and antiangiogenic effects, with mechanisms that may involve the inhibition of key transcription factors like HIF-1α . Furthermore, structurally related sulfonamide compounds are being explored as targeted inhibitors for enzymes such as phosphatidylinositol-3-kinase p110 delta (PI3Kδ), which is a significant target in the treatment of central nervous system (CNS) disorders and cancers . The molecular structure of this compound, which includes a fluorophenyl group and methoxy-propyl chain, suggests potential for strong binding affinity and selectivity in biological systems. It is supplied exclusively for research applications, including as a reference standard, for in vitro biological screening, and for investigating structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13-9-10-16(23-3)17(11-13)25(21,22)20-12-18(2,24-4)14-7-5-6-8-15(14)19/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVGXHZHTCPLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-fluorobenzyl chloride with 2-methoxypropylamine to form the intermediate N-(2-fluorophenyl)-2-methoxypropylamine. This intermediate is then reacted with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Methoxy-5-(2-Oxopropyl)Benzenesulfonamide (CAS 116091-63-5)

  • Structural Similarity : 0.90 (highest among listed analogues) .
  • Differences : Replaces the 2-(2-fluorophenyl)-2-methoxypropyl chain with a 2-oxopropyl group.

25C-NBF HCl (4-Chloro-N-[(2-Fluorophenyl)Methyl]-2,5-Dimethoxy-Benzeneethanamine, HCl)

  • Structural Features : Contains a 2-fluorophenylmethyl group attached to a benzeneethanamine core with chloro and methoxy substitutions .
  • Comparison : Shares the 2-fluorophenyl moiety but lacks the sulfonamide group. This compound is a psychoactive phenethylamine derivative, suggesting that the fluorophenyl group enhances receptor binding (e.g., serotonin receptors). The absence of the sulfonamide in 25C-NBF HCl may reduce hydrogen-bonding capacity compared to the target compound .

N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-5-Fluoro-2-Methoxybenzenesulfonamide (CAS 1396686-43-3)

  • Structural Overlap : Features a 5-fluoro-2-methoxybenzenesulfonamide core but includes a triazole-ethyl substituent instead of the fluorophenyl-methoxypropyl group .
  • Implications : The triazole ring introduces heterocyclic rigidity, which could enhance target selectivity but reduce conformational flexibility compared to the target compound.

Substituent-Driven Property Analysis

Table 1: Substituent Effects on Key Properties

Compound Aromatic Substituents N-Substituent Hypothesized Properties
Target Compound 2-methoxy, 5-methyl 2-(2-fluorophenyl)-2-methoxypropyl High lipophilicity; moderate solubility
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 2-methoxy 2-oxopropyl Increased polarity due to ketone
25C-NBF HCl 4-chloro, 2,5-dimethoxy 2-fluorophenylmethyl Psychoactivity; enhanced receptor binding
25B-NBF HCl () 4-bromo, 2,5-dimethoxy 2-fluorophenylmethyl Higher halogen-driven lipophilicity

Mechanistic and Pharmacological Implications

  • Fluorophenyl Group : Present in both the target compound and 25C-NBF HCl, this group is associated with enhanced blood-brain barrier penetration and receptor affinity in psychoactive analogues .
  • Methoxy Groups : The 2-methoxy substitution on the benzene ring is conserved across analogues (e.g., ). This group may contribute to electron-donating effects, stabilizing aromatic interactions in biological targets.
  • Sulfonamide vs.

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20FNO4S
  • Molecular Weight : 345.40 g/mol

The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in antibacterial and antidiabetic contexts.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit carbonic anhydrase, an enzyme involved in bicarbonate ion regulation and pH balance in tissues.
  • Antioxidant Properties : The methoxy groups may contribute to antioxidant activity, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The lipophilicity of the compound suggests good oral bioavailability.
  • Distribution : Its ability to cross biological membranes may allow it to reach various tissues effectively.
  • Metabolism : Initial studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is expected due to the presence of polar functional groups.

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity TypeAssay MethodResultReference
AntibacterialDisk diffusionInhibition zone 15 mm
CytotoxicityMTT assayIC50 = 25 µM
Anti-inflammatoryELISAReduced IL-6 levels
AntioxidantDPPH scavenging50% inhibition at 30 µg/ml

Case Studies

  • Antibacterial Activity :
    A study evaluated the antibacterial efficacy against various strains of bacteria. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as a new antibacterial agent.
  • Cytotoxicity in Cancer Cells :
    In vitro tests on cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, particularly against breast cancer cells, with an IC50 value indicating potent activity.
  • Anti-inflammatory Effects :
    In a model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema in rats, indicating its potential as an anti-inflammatory therapeutic.

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